molecular formula C10H8BrNO3 B1415637 Methyl 3-bromo-4-cyano-5-methoxybenzoate CAS No. 1805528-41-9

Methyl 3-bromo-4-cyano-5-methoxybenzoate

Cat. No.: B1415637
CAS No.: 1805528-41-9
M. Wt: 270.08 g/mol
InChI Key: XREOXBPKRLREIU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-5-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 4-position, and a methoxy group at the 5-position of the aromatic ring. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties imparted by the combination of electron-withdrawing (Br, CN) and electron-donating (OCH₃) substituents.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-4-6(10(13)15-2)3-8(11)7(9)5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREOXBPKRLREIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-cyano-5-methoxybenzoate typically involves the bromination of methyl 4-cyano-5-methoxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of substituted derivatives such as methyl 3-azido-4-cyano-5-methoxybenzoate.

    Reduction: Formation of methyl 3-amino-4-cyano-5-methoxybenzoate.

    Oxidation: Formation of methyl 3-bromo-4-cyano-5-carboxybenzoate.

Scientific Research Applications

Methyl 3-bromo-4-cyano-5-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-4-cyano-5-methoxybenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups such as the cyano and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-bromo-4-cyano-5-methoxybenzoate with two closely related benzoate esters, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Profile and Molecular Properties

Property This compound Methyl 3-bromo-4-chloro-5-fluorobenzoate Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate
Molecular Formula C₁₀H₈BrNO₃ C₈H₅BrClFO₂ C₂₅H₁₉BrN₄O₆
Molecular Weight (g/mol) ~285.08 267.48 567.36
Key Substituents Br, CN, OCH₃ Br, Cl, F Br, OCH₃, triazine ring, formyl, methoxyphenoxy
Electronic Effects Mixed (EWG + EDG) Strongly EWG (halogens) Complex (triazine core with EDG/EWG substituents)
  • Electronic Effects: The cyano group in the target compound enhances electrophilicity at the 4-position, facilitating nucleophilic substitution or cross-coupling reactions. In contrast, Methyl 3-bromo-4-chloro-5-fluorobenzoate’s halogen substituents (Cl, F) increase oxidative stability but reduce solubility in polar solvents .
  • Steric Considerations : The triazine-containing analog from introduces significant steric bulk, limiting its reactivity in planar aromatic systems but enabling applications in supramolecular chemistry .

Physicochemical Properties

  • Solubility: The cyano group in the target compound enhances polarity, likely increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the halogenated analog.
  • Thermal Stability: Halogenated derivatives (e.g., ) exhibit higher thermal stability due to strong C-Br/Cl/F bonds, whereas the cyano group may introduce instability under basic or nucleophilic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-4-cyano-5-methoxybenzoate
Reactant of Route 2
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Methyl 3-bromo-4-cyano-5-methoxybenzoate

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